(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permangan
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-19-10-8-15(9-11-19)17-5-2-3-12-22(14-17)20(23)16-6-4-7-18(21)13-16/h4,6-11,13,17H,2-3,5,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKSXNCFYJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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